N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of this compound involves a series of bivalent bromodomain and extraterminal inhibitors . The compounds were optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile .Molecular Structure Analysis
The structure of this compound was confirmed using crystalline material of the compound and single crystal X-ray diffraction data .Chemical Reactions Analysis
The compound exhibits enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . It also shows diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.18 . The compound is in powder form .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
RORγt Inverse Agonists: 1,2,4-triazolo[1,5-a]pyridine has been investigated as a potential RORγt (retinoic acid-related orphan receptor gamma t) inverse agonist. RORγt plays a crucial role in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer immunotherapy .
PHD-1 Inhibitors: This compound has shown promise as a PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitor. PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for treating anemia and ischemic diseases .
JAK1 and JAK2 Inhibitors: 1,2,4-triazolo[1,5-a]pyridines have been explored as inhibitors of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases play essential roles in immune signaling and inflammation. Targeting them could lead to novel therapies for autoimmune disorders and certain cancers .
Cardiovascular Disorders: The compound’s bioactivity extends to cardiovascular applications. It may be relevant in the treatment of heart-related conditions, although further research is needed to fully understand its mechanisms .
Type 2 Diabetes: Research suggests that 1,2,4-triazolo[1,5-a]pyridines could be useful in managing type 2 diabetes. Their impact on glucose metabolism and insulin sensitivity warrants exploration .
Hyperproliferative Disorders: Hyperproliferative disorders, such as certain cancers, involve abnormal cell growth. This compound’s potential in regulating cell proliferation could be valuable for therapeutic interventions .
Material Sciences Applications
1,2,4-triazolo[1,5-a]pyridines find applications beyond medicine. In material sciences, they are utilized for:
- Functional Materials : These compounds can serve as building blocks for functional materials due to their unique electronic and structural properties .
- Ligands and Coordination Chemistry : Their nitrogen-rich nature makes them suitable ligands for coordination chemistry, potentially influencing catalysis and material design .
Energetic Materials
Recent studies have explored the use of fused-triazole derivatives as thermostable energetic materials. These compounds exhibit good thermal stability and insensitivity, making them attractive candidates for applications in explosives and propellants .
Cytotoxic Activity
In the context of cancer research, synthesized 1,2,4-triazolo[1,5-a]pyridines have been evaluated for their cytotoxic activity against breast cancer cell lines. Their potential as anticancer agents is an ongoing area of investigation .
Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894 Very thermostable energetic materials based on a fused-triazole: 3,6 … (2021). New Journal of Chemistry, 45(17), 7808–7815. DOI: 10.1039/D0NJ05152G Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4 … (2022). RSC Advances, 12(4),
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLKXPNOIIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.